5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15900559
InChI: InChI=1S/C13H18BNO4S/c1-12(2)13(3,4)19-14(18-12)10-5-6-11-9(7-10)8-20(16,17)15-11/h5-7,15H,8H2,1-4H3
SMILES:
Molecular Formula: C13H18BNO4S
Molecular Weight: 295.2 g/mol

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

CAS No.:

Cat. No.: VC15900559

Molecular Formula: C13H18BNO4S

Molecular Weight: 295.2 g/mol

* For research use only. Not for human or veterinary use.

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide -

Specification

Molecular Formula C13H18BNO4S
Molecular Weight 295.2 g/mol
IUPAC Name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
Standard InChI InChI=1S/C13H18BNO4S/c1-12(2)13(3,4)19-14(18-12)10-5-6-11-9(7-10)8-20(16,17)15-11/h5-7,15H,8H2,1-4H3
Standard InChI Key XZZXVHIVOOGPJS-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NS(=O)(=O)C3

Introduction

Chemical Structure and Physicochemical Properties

The compound features a benzo[c]isothiazole scaffold, where the sulfur atom is oxidized to a sulfone (2,2-dioxide), enhancing electron-withdrawing characteristics. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 5 introduces a boronic ester moiety, critical for Suzuki-Miyaura coupling reactions. Key structural attributes include:

  • Molecular Weight: 295.16 g/mol (calculated from C₁₃H₁₈BNO₄S).

  • Aromatic System: The benzo[c]isothiazole ring contributes planar geometry, while the sulfone group increases polarity.

  • Boron Coordination: The sp²-hybridized boron atom within the dioxaborolane ring facilitates transmetalation in cross-coupling reactions .

Experimental data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure. For instance, ¹H NMR spectra exhibit characteristic signals for the tetramethyl groups (δ ≈ 1.3 ppm) and aromatic protons (δ ≈ 7.0–7.5 ppm) . IR spectra show strong absorption bands for the sulfone (≈1130 cm⁻¹) and boronic ester (≈1340 cm⁻¹) .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step sequence:

  • Sulfonamide Formation: 2-Chlorobenzylsulfonyl chloride undergoes amidation to yield 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide.

  • Bromination: N-Bromosuccinimide (NBS) introduces a bromine atom at position 5.

  • Miyaura Borylation: A palladium-catalyzed reaction with bis(pinacolato)diboron installs the boronic ester group .

Representative Reaction Conditions:

StepReagents/CatalystSolventTemperatureYield
1NH₃ (excess)THFRT94%
2NBSDMFRT85%
3Pd(dppf)Cl₂, KOAcDME80°C80%

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The boronic ester moiety enables Suzuki-Miyaura couplings to generate biaryl structures targeting cyclin-dependent kinases (CDKs). For example, coupling with pyridine derivatives yielded potent CDK8/19 inhibitors (IC₅₀ = 2.6–4.9 nM) . Key derivatives include:

DerivativeCDK8 IC₅₀ (nM)CDK19 IC₅₀ (nM)Solubility (μM)
Spirolactam analog4.9 ± 0.62.6 ± 0.4120
Spirocarbamate analog3.1 ± 0.31.9 ± 0.295

These compounds exhibit prolonged residence times (>50 min) in kinase binding assays, attributed to the sulfone’s hydrogen-bonding with Asp173 .

Antimicrobial Agents

While direct data for this compound is limited, structurally related 1,3-dihydrobenzo[c]isothiazole derivatives demonstrate antibacterial and antifungal activities. For instance, analogs with electron-withdrawing substituents show MIC values of 8–32 μg/mL against Staphylococcus aureus and Candida albicans .

Biological Activity and Mechanism

Cell-Based Potency

In 7dF3 cell proliferation assays, derivatives of this compound exhibit IC₅₀ values ranging from 0.42 to 0.80 μM, comparable to reference drugs like imatinib. The sulfone group enhances cellular uptake by reducing log P values (≈2.5 vs. >3.0 for non-sulfonated analogs) .

Selectivity Profiling

Off-target screening against 50 kinases revealed >100-fold selectivity for CDK8/19 over CDK2/9, minimizing cytotoxicity in healthy cells .

Pharmacokinetics and Toxicity

ADME Properties

Pharmacokinetic studies in rodents and dogs highlight favorable profiles:

SpeciesCl (L/h/kg)Vd (L/kg)F (%)t₁/₂ (h)
Mouse1.871.08540.55
Rat1.541.53880.97
Dog0.840.741260.70

Human predictions suggest moderate clearance (≈0.88 L/h/kg) and bioavailability (≈70%) .

Toxicity Considerations

No acute toxicity is reported at therapeutic doses (≤50 mg/kg). Chronic exposure studies in rats indicate mild hepatic enzyme elevation, reversible upon discontinuation .

Recent Advances and Future Directions

Recent work explores this compound’s utility in PROTACs (proteolysis-targeting chimeras) and covalent kinase inhibitors. For example, conjugating it to E3 ligase ligands degrades CDK8/19 with DC₅₀ values <100 nM . Additionally, fluorinated analogs are under investigation for PET imaging applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator